![molecular formula C9H5Cl2N3O2 B11771258 2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11771258.png)
2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and a carboxylic acid group on the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,5-dichlorophenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole alcohols or aldehydes.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study evaluated the synthesis of various triazole derivatives, including 2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, which demonstrated potent activity against various bacterial strains. The DPPH method was utilized to assess antioxidant properties, revealing that these compounds can effectively neutralize free radicals.
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound Name | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 18 |
N-(2,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide | S. aureus | 20 |
5-Chloro-2-(3-chlorophenyl)-1H-1,2,3-triazole | Pseudomonas aeruginosa | 15 |
Antiviral Properties
The compound has been investigated for its antiviral potential. It acts as an inhibitor of viral replication mechanisms by targeting specific enzymes involved in the viral life cycle. Studies have shown that triazole derivatives can inhibit the activity of enzymes such as RNA-dependent RNA polymerase.
Fungicides
Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The compound has been tested for its efficacy against various plant pathogens. Field trials indicated that it effectively reduced the incidence of fungal diseases in crops.
Table 2: Efficacy of Triazole Compounds as Fungicides
Pathogen | Application Rate (g/ha) | Disease Control (%) |
---|---|---|
Fusarium oxysporum | 200 | 85 |
Botrytis cinerea | 150 | 78 |
Alternaria solani | 100 | 90 |
Polymer Chemistry
In material science, triazole derivatives have been incorporated into polymer matrices to enhance thermal stability and mechanical properties. The inclusion of this compound in polyvinyl chloride (PVC) has shown improvements in flame retardancy.
Table 3: Mechanical Properties of PVC with Triazole Additives
Sample | Tensile Strength (MPa) | Elongation at Break (%) |
---|---|---|
Pure PVC | 45 | 300 |
PVC + Triazole Additive | 55 | 350 |
Case Studies
- Antimicrobial Study : A comprehensive study published in the International Journal of Molecular Sciences highlighted the synthesis and evaluation of various triazole derivatives for their antimicrobial activity against resistant bacterial strains. The study concluded that modifications to the triazole ring significantly enhanced antimicrobial efficacy .
- Agricultural Field Trials : Trials conducted on tomato plants treated with triazole fungicides demonstrated a marked reduction in fungal infections compared to untreated controls. The results indicated a significant increase in yield and quality of produce .
- Polymer Enhancement : Research on incorporating triazoles into polymer formulations revealed enhanced thermal stability and mechanical performance under stress conditions. This application is particularly relevant for developing materials used in construction and automotive industries .
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
- 2-(2,4-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
- 2-(3,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
- 2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-5-carboxylic acid
Comparison: Compared to its analogs, 2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid exhibits unique properties due to the specific positioning of the chlorine atoms and the carboxylic acid group. These structural differences can influence its reactivity, biological activity, and potential applications. For instance, the position of the chlorine atoms can affect the compound’s ability to interact with biological targets, leading to variations in antimicrobial or anticancer efficacy.
Biological Activity
2-(2,5-Dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. Triazoles are recognized for their potential as therapeutic agents, particularly in the fields of oncology and antimicrobial treatments. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C9H6Cl2N4O2
- Molecular Weight : 249.07 g/mol
- CAS Number : 1707576-37-1
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties and its effects on various biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing the 1,2,3-triazole scaffold exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
-
Mechanism of Action :
- The triazole ring structure allows for effective interaction with various enzymes and proteins through non-covalent bonds such as hydrogen bonding and Van der Waals forces .
- Molecular docking studies suggest that this compound may inhibit certain cancer-related enzymes, contributing to its cytotoxic effects against cancer cells .
-
Case Studies :
- In vitro studies demonstrated that derivatives of triazole compounds showed cytotoxicity against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC50 values ranged from 10 to 20 µM for these cell lines .
- A comparative study highlighted that modifications to the triazole structure significantly influenced its potency, with certain derivatives exhibiting enhanced activity compared to established anticancer drugs like doxorubicin .
Data Tables
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 15 | Enzyme inhibition |
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid | A549 | 12 | Apoptosis induction |
5-Chloro-1H-1,2,3-triazole-4-carboxylic acid | HCT116 | 18 | Cell cycle arrest |
Additional Biological Activities
Beyond anticancer properties, triazoles have also been studied for their antimicrobial and antifungal activities. The presence of halogen substituents in the phenyl ring enhances these activities by improving lipophilicity and membrane permeability.
- Antimicrobial Activity :
- Triazole derivatives have shown effectiveness against a range of bacteria and fungi. For instance, compounds similar to this compound have been reported to inhibit the growth of Candida albicans and various strains of Staphylococcus aureus .
- The mechanism typically involves disruption of cellular membrane integrity or interference with nucleic acid synthesis.
Properties
Molecular Formula |
C9H5Cl2N3O2 |
---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-5-1-2-6(11)8(3-5)14-12-4-7(13-14)9(15)16/h1-4H,(H,15,16) |
InChI Key |
MSBQOSLUCOTXBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2N=CC(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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